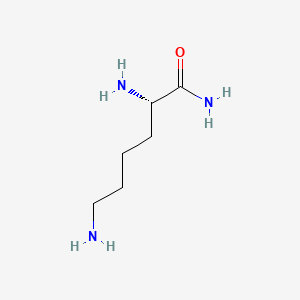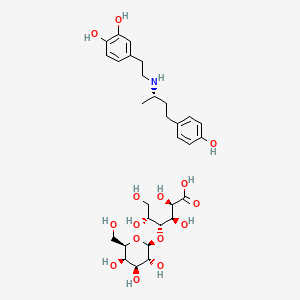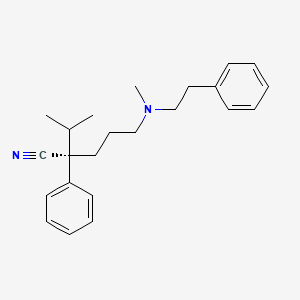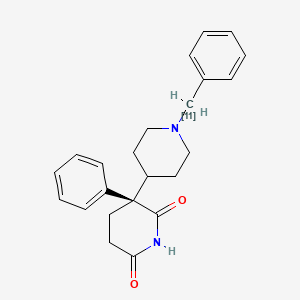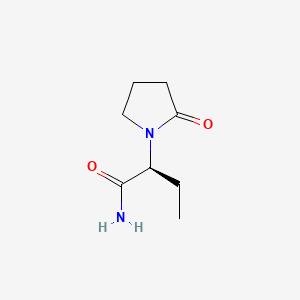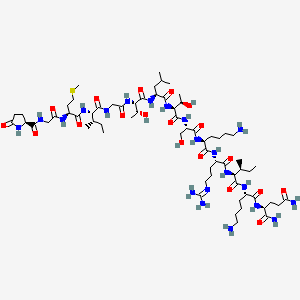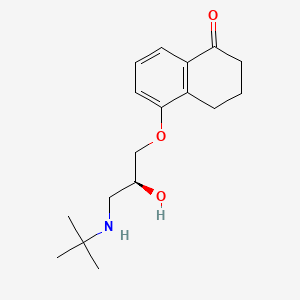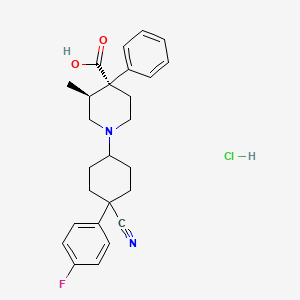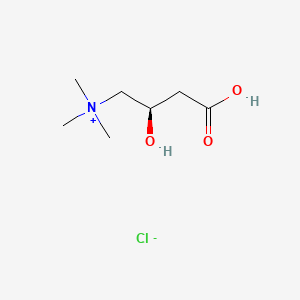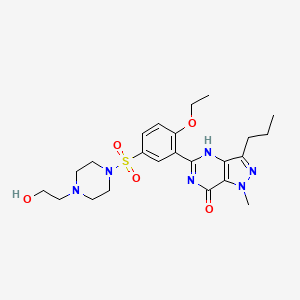
Hydroxyhomo Sildenafil
Overview
Description
Lodenafil, also known as hydroxyhomosildenafil, is a drug belonging to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is primarily used for the treatment of erectile dysfunction. Lodenafil is formulated as a prodrug in the form of the carbonate ester dimer, lodenafil carbonate, which breaks down in the body to form two molecules of the active drug lodenafil .
Mechanism of Action
Target of Action
Hydroxyhomosildenafil, also known as Lodenafil , is a potent Phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is the major cGMP hydrolyzing enzyme in penile corpus cavernosum and is an important regulator of nitric oxide-mediated smooth muscle relaxation .
Mode of Action
The physiologic mechanism of erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation . NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . Hydroxyhomosildenafil enhances the effect of NO by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by Hydroxyhomosildenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Biochemical Pathways
The biochemical pathway leading to penile erection involves the binding of nerve- or endothelium-derived nitric oxide to the heme moiety of soluble guanylyl cyclase within the vascular smooth muscle of the resistance arteries and the trabeculae of the corpora cavernosa . This activation of guanylyl cyclase by nitric oxide catalyzes the formation of cGMP from GTP . Elevated levels of intracellular cGMP lead to the activation of cGMP-specific phosphodiesterases which hydrolyze cGMP to 5’-GMP . The degradation of cGMP by phosphodiesterases is one of the main mechanisms by which the nitric oxide signal transduction pathway is terminated within smooth muscle cells .
Pharmacokinetics
Hydroxyhomosildenafil is absorbed rapidly, but the absorption is slower with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route); the major metabolite (UK-103320 or desmethylsildenafil) is formed via the N-desmethylation pathway and has 50% of the activity as sildenafil . It is excreted in the feces (~80%, as metabolites) and urine (~13%) . The clearance is decreased in patients with hepatic cirrhosis or severe renal impairment .
Result of Action
The result of Hydroxyhomosildenafil’s action is the relaxation of smooth muscle and inflow of blood to the corpus cavernosum, which leads to an erection . It enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum .
Action Environment
The action of Hydroxyhomosildenafil can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Additionally, the absorption of the drug can be affected by the intake of food, particularly high-fat meals . Furthermore, the drug’s action can be influenced by the individual’s health status, particularly liver and kidney function .
Biochemical Analysis
Biochemical Properties
As a PDE5 inhibitor, Hydroxyhomosildenafil plays a role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 . This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .
Cellular Effects
Hydroxyhomosildenafil affects various types of cells, particularly those in the vascular smooth muscle. By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase promotes smooth muscle relaxation and vasodilation, enhancing blood flow .
Molecular Mechanism
The molecular mechanism of Hydroxyhomosildenafil involves its binding to the active site of PDE5, thereby inhibiting the enzyme’s activity . This inhibition prevents the hydrolysis of cGMP, leading to an accumulation of cGMP within the cell . The increased cGMP levels then activate protein kinase G, which leads to the relaxation of smooth muscle cells .
Temporal Effects in Laboratory Settings
Like other PDE5 inhibitors, it is expected to have a rapid onset of action and a duration of effect that can last several hours .
Dosage Effects in Animal Models
The effects of Hydroxyhomosildenafil at different dosages in animal models have not been extensively studied. It is known that the effects of PDE5 inhibitors are dose-dependent, with higher doses resulting in greater inhibition of the enzyme .
Metabolic Pathways
It is known that PDE5 inhibitors are primarily metabolized by the liver enzyme CYP3A4 .
Transport and Distribution
Like other PDE5 inhibitors, it is likely to be distributed throughout the body after oral administration .
Subcellular Localization
As a small molecule, it is likely to be able to cross cell membranes and exert its effects within the cytoplasm, where PDE5 is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lodenafil involves multiple steps, starting with the preparation of the key intermediates. The process typically includes the following steps:
Formation of the pyrazolopyrimidinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of lodenafil.
Introduction of the sulfonamide group: The sulfonamide group is introduced through a reaction with sulfonyl chloride derivatives.
Formation of the carbonate ester dimer: The final step involves the formation of the carbonate ester dimer, which is the prodrug form of lodenafil.
Industrial Production Methods
Industrial production of lodenafil carbonate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification steps: These include crystallization, filtration, and drying to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Lodenafil undergoes various chemical reactions, including:
Oxidation: Lodenafil can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in lodenafil.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of lodenafil with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Lodenafil has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of PDE5 inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Primarily used for the treatment of erectile dysfunction
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Lodenafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, vardenafil, udenafil, avanafil, and mirodenafil. it has some unique features:
Higher oral bioavailability: Lodenafil carbonate, the prodrug form, has higher oral bioavailability compared to the parent drug.
Different pharmacokinetic profile: Lodenafil has a distinct pharmacokinetic profile, which may result in different onset and duration of action.
List of Similar Compounds
- Sildenafil
- Tadalafil
- Vardenafil
- Udenafil
- Avanafil
- Mirodenafil
Properties
IUPAC Name |
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5S/c1-4-6-18-20-21(27(3)26-18)23(31)25-22(24-20)17-15-16(7-8-19(17)34-5-2)35(32,33)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKRKVLEWKOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161161 | |
| Record name | Lodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-85-4 | |
| Record name | Lodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X7B1F6NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



